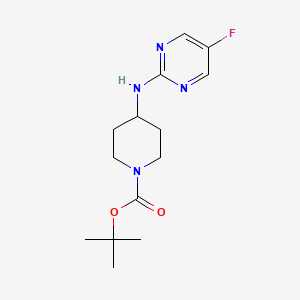

4-(5-Fluoro-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

Descripción

4-(5-Fluoro-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 5-fluoro-pyrimidin-2-ylamino substituent at the 4-position. This compound has been utilized in medicinal chemistry as a synthetic intermediate, particularly in kinase inhibitor development. However, it is currently listed as discontinued in commercial catalogs, limiting its direct availability for research .

Propiedades

IUPAC Name |

tert-butyl 4-[(5-fluoropyrimidin-2-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN4O2/c1-14(2,3)21-13(20)19-6-4-11(5-7-19)18-12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFQTNZZKDUKRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Substitution with 5-Fluoro-2-chloropyrimidine

A common approach involves reacting 4-aminopiperidine-1-carboxylic acid tert-butyl ester with 5-fluoro-2-chloropyrimidine under basic conditions. The reaction typically uses triethylamine or cesium carbonate in tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C for 6–12 hours.

-

Reactants : 4-Aminopiperidine-1-carboxylate (1.0 eq), 5-fluoro-2-chloropyrimidine (1.2 eq), Cs₂CO₃ (2.0 eq).

-

Solvent : DMF (5 mL/mmol).

-

Conditions : 80°C, 8 hours under nitrogen.

-

Yield : 72–85% after silica gel chromatography (hexane/ethyl acetate).

Buchwald-Hartwig Amination

For sterically hindered substrates, palladium-catalyzed coupling is employed. This method ensures higher regioselectivity and avoids side reactions.

-

Catalyst System : Pd₂(dba)₃ (0.05 eq) with XPhos (0.1 eq).

-

Base : K₃PO₄ (2.5 eq).

-

Solvent : Toluene or dioxane.

-

Temperature : 100°C, 12–24 hours.

Optimization :

Mitsunobu Reaction for Ether Linkages

A Mitsunobu-based strategy couples 4-hydroxypiperidine-1-carboxylate with 2-amino-5-fluoropyrimidine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) .

-

Reactants : N-Boc-4-hydroxypiperidine (1.0 eq), 2-hydroxy-5-fluoropyrimidine (1.1 eq).

-

Reagents : DIAD (1.5 eq), TPP (2.0 eq).

-

Solvent : THF, room temperature, 12 hours.

-

Yield : >90% after aqueous workup.

Reaction Optimization Strategies

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 8 | 72 |

| THF | 65 | 12 | 68 |

| Toluene | 100 | 6 | 81 |

Polar aprotic solvents (DMF, NMP) improve solubility of aromatic intermediates.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Purity Assessment

-

HPLC : >98% purity using a C18 column (ACN/H₂O gradient).

Challenges and Solutions

Low Yields in Coupling Steps

Purification Difficulties

-

Issue : Co-elution of byproducts during chromatography.

-

Resolution :

Industrial-Scale Considerations

-

Continuous Flow Reactors : Reduce reaction time by 70% and improve safety.

-

Cost Analysis :

Component Cost per kg (USD) 5-Fluoro-2-chloropyrimidine 12,000 Pd Catalysts 8,500

Análisis De Reacciones Químicas

Deprotection of the Tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperidine amine. This reaction is pivotal for generating reactive intermediates in drug synthesis.

Conditions and Results

| Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Trifluoroacetic acid | Dichloromethane | 25°C | 2–4 h | 95% | |

| HCl (4M in dioxane) | Dioxane | 0°C → RT | 6 h | 89% |

Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butylene, releasing the primary amine.

Nucleophilic Aromatic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes substitution at the 2-position (activated by the amino group) or 5-position (activated by fluorine).

Example Reaction :

Replacement of the 5-fluoro group with amines or thiols:

Data Table

| Nucleophile | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Benzylamine | DIPEA | DMF | 80°C | 75% | |

| Thiophenol | K₂CO₃ | DMSO | 100°C | 68% |

Key Insight : Fluorine’s electronegativity enhances the ring’s electrophilicity, facilitating substitution at mild conditions.

Functionalization of the Piperidine Amine

After Boc deprotection, the free amine undergoes alkylation, acylation, or reductive amination.

Reductive Amination Example :

Conditions

| Aldehyde | Reducing Agent | Solvent | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | NaBH₃CN | MeOH | 82% | |

| Acetaldehyde | NaBH(OAc)₃ | THF | 78% |

Ester Hydrolysis and Derivatives

The tert-butyl ester can be hydrolyzed to the carboxylic acid or transesterified.

Hydrolysis Data

| Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| LiOH | THF/H₂O | 60°C | 18 h | 91% | |

| HCl (conc.) | Dioxane/H₂O | 100°C | 12 h | 85% |

Application : The carboxylic acid is a precursor for amide couplings (e.g., with CDK inhibitors).

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings if halogenated. While the 5-fluoro group is less reactive in Suzuki reactions, bromine/iodine at other positions enables diversification.

Suzuki Reaction Example (hypothetical):

Oxidation and Reduction

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of potential therapeutic agents. Its structural features allow for modifications that can enhance efficacy against central nervous system disorders, such as depression and bipolar disorder.

Biological Studies

4-(5-Fluoro-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is utilized to study interactions with biological macromolecules, including enzymes and receptors. The fluorinated moiety can improve binding affinity, making it valuable for investigating molecular interactions.

Chemical Biology

In chemical biology, this compound acts as a probe to explore the effects of fluorinated pyrimidines on cellular processes. Its unique properties allow researchers to dissect complex biological pathways and understand the role of specific molecular interactions.

Pharmaceutical Development

The compound is evaluated for its pharmacokinetic and pharmacodynamic properties during drug development phases. Its stability in biological systems is crucial for assessing its potential as a therapeutic agent.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

A study indicated that compounds with similar structures exhibit significant inhibition against GSK-3β, an enzyme implicated in neurological disorders. Administration in animal models showed promising effects in reducing hyperactivity and enhancing behavioral responses akin to established treatments like valproate.

Pharmacokinetic Properties

Research demonstrated that compounds with similar fluorinated pyrimidine structures maintain high stability in liver microsomes, indicating favorable pharmacokinetic profiles. For instance, over 83% of a related compound remained intact after incubation with liver microsomes for 60 minutes.

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways |

| Receptor Modulation | Alters activity and signaling pathways crucial for therapeutic contexts |

Mecanismo De Acción

The mechanism of action of 4-(5-Fluoro-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The piperidine moiety may enhance binding affinity and selectivity, while the tert-butyl ester group can influence the compound’s solubility and stability.

Comparación Con Compuestos Similares

Piperidine vs. Piperazine Derivatives

- 4-(5-Bromo-pyrimidin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester (): Replaces piperidine with piperazine (two nitrogen atoms), increasing polarity and altering pharmacokinetic properties like solubility and bioavailability .

Substituent Analysis

Halogenated Pyrimidines

Amino-Substituted Heterocycles

- 4-(5-Amino-1H-pyrazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester (): Features an amino-pyrazole group, which may enhance hydrogen-bonding interactions. The absence of fluorine reduces electron-withdrawing effects .

- 4-(5-Aminopyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (): Contains an amino-pyridine substituent (MW: 292.38), offering a planar structure for π-π stacking interactions .

Linker Variations

Physicochemical Properties

*Estimated based on structural analogy.

Key Findings and Implications

- Electron-Withdrawing Effects: Fluorine in the target compound improves binding specificity compared to bromine or amino substituents.

- Steric Influence : The tert-butyl ester group universally enhances stability across analogs but may reduce solubility in polar solvents.

- Structural Flexibility : Linker variations (e.g., methylene spacers) allow tunability in drug design for optimal target engagement.

Actividad Biológica

4-(5-Fluoro-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neurological disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

The compound has the molecular formula and a molecular weight of approximately 310.367 g/mol. It features a piperidine ring, a tert-butyl ester group, and a 5-fluoro-pyrimidin-2-ylamino group, which enhances its biological activity and lipophilicity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂FN₃O₃ |

| Molecular Weight | 310.367 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 426.4 ± 55.0 °C |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Protein Kinase Inhibition : Preliminary studies suggest that it may act as an inhibitor of protein kinases, which are crucial for regulating cellular functions and signaling pathways related to cancer proliferation.

- Anticancer Activity : The fluorinated pyrimidine moiety may enhance binding affinity to specific targets involved in tumor growth, potentially leading to anti-tumor effects .

- Neuropharmacological Effects : There is evidence indicating that compounds with similar structures can modulate dopaminergic activity, which may be beneficial in treating neurodegenerative diseases .

Biological Assays and Case Studies

Several studies have evaluated the biological activity of this compound:

- Cytotoxicity Studies : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, one study found that it induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease therapy .

- Structure-Activity Relationship (SAR) : Research has focused on optimizing the structure for enhanced activity. Variations in the piperidine ring and substitutions on the pyrimidine moiety have been explored to improve selectivity and potency against specific targets.

Synthesis

The synthesis of 4-(5-Fluoro-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves several steps:

- Formation of Pyrimidine Intermediate : The synthesis begins with the fluorination of a suitable pyrimidine precursor.

- Coupling with Piperidine : The hydroxymethyl group from the fluorinated pyrimidine is coupled with piperidine using bases like sodium hydride or potassium carbonate.

- Formation of Tert-butyl Ester : The carboxylic acid is converted to its tert-butyl ester form for improved stability and solubility.

Q & A

How can researchers optimize the synthesis of 4-(5-Fluoro-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester to improve yields?

Level: Basic

Answer:

Key optimization strategies include:

- Catalyst selection : Use phase-transfer catalysts (e.g., chiral catalysts for enantioselective alkylation) or palladium-based catalysts (e.g., Pd(OAc)₂ with XPhos ligands) to enhance reaction efficiency .

- Reaction conditions : Optimize temperature (e.g., 40–100°C for cross-coupling reactions) and solvent systems (e.g., tert-butyl alcohol for improved solubility) .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate high-purity products .

What strategies are recommended for resolving contradictory data in reaction yields reported across different synthetic protocols for this compound?

Level: Advanced

Answer:

To address yield discrepancies:

- Parameter standardization : Compare catalyst loading, solvent polarity, and reaction duration across studies. For example, phase-transfer alkylation in achieved high enantioselectivity under controlled conditions, while Pd-mediated coupling in required inert atmospheres .

- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, stoichiometry) affecting yield .

- Analytical validation : Confirm product identity via LC-MS and NMR to rule out side reactions or degradation .

How does the tert-butyl ester group influence the compound's stability under varying pH conditions during biological assays?

Level: Basic

Answer:

The tert-butyl ester:

- Acidic conditions : Remains stable due to steric hindrance, preventing hydrolysis .

- Basic conditions : May undergo gradual cleavage via nucleophilic attack, requiring pH monitoring (e.g., in cell culture media) .

- Storage recommendations : Store at 2–8°C in anhydrous environments to prolong shelf life .

What analytical techniques are critical for characterizing the stereochemical purity of derivatives containing the piperidine-1-carboxylic acid tert-butyl ester moiety?

Level: Advanced

Answer:

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .

- NMR spectroscopy : NOESY or ROESY experiments confirm spatial arrangement of substituents on the piperidine ring .

- Polarimetry : Measures optical rotation to quantify enantiomeric excess (>98% ee reported in phase-transfer catalysis) .

What are the key considerations for designing multi-step synthetic routes incorporating this compound as a key intermediate in complex heterocyclic systems?

Level: Advanced

Answer:

- Functional group compatibility : Protect amine groups (e.g., Boc protection) during halogenation or cross-coupling steps .

- Sequential reactivity : Prioritize reactions sensitive to steric hindrance (e.g., SNAr on fluoropyrimidine) before introducing bulky substituents .

- Scalability : Use flow chemistry for exothermic steps (e.g., Boc deprotection with TFA) to improve safety and reproducibility .

How should researchers address discrepancies between calculated and observed solubility parameters for this compound in polar aprotic solvents?

Level: Advanced

Answer:

- Experimental validation : Use dynamic light scattering (DLS) to detect aggregation in solvents like DMSO or DMF .

- Co-solvent systems : Add 10–20% water to acetonitrile to enhance solubility (e.g., from 3.5E-5 g/L to 0.1 g/L) .

- Thermodynamic analysis : Perform DSC to identify polymorphic forms affecting solubility .

What safety protocols are essential when handling this compound in reactions involving strong oxidizing agents?

Level: Basic

Answer:

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HF from fluoropyrimidine degradation) .

- Incompatibility management : Store separately from peroxides or nitric acid to avoid explosive reactions .

What methodologies enable efficient removal of Boc-protecting groups from piperidine derivatives without compromising the fluoro-pyrimidine moiety?

Level: Basic

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.